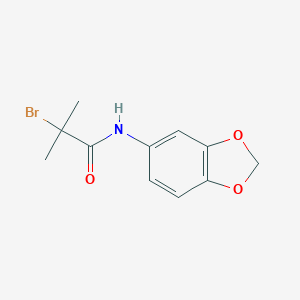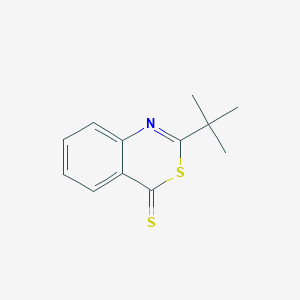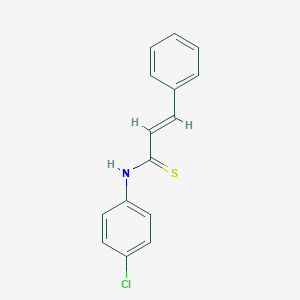
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid, also known as MOBA, is a synthetic compound that has been studied for its potential applications in scientific research. MOBA belongs to the family of coumarins, which are aromatic organic compounds that have been found to exhibit various biological activities.
Wirkmechanismus
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been shown to modulate the expression of genes involved in inflammation and cell proliferation. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid is also stable under various conditions, which makes it suitable for long-term storage. However, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid. One area of interest is the development of novel synthetic analogs of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid that exhibit enhanced biological activities. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in vivo. Moreover, the potential applications of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, warrant further investigation.
Synthesemethoden
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid can be synthesized through a multistep process that involves the condensation of 4-methylumbelliferone and butyric anhydride, followed by hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Molekularformel |
C14H14O5 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-(4-methyl-2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-3-11(14(16)17)18-9-4-5-10-8(2)6-13(15)19-12(10)7-9/h4-7,11H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RGORARZXBKGDQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Kanonische SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
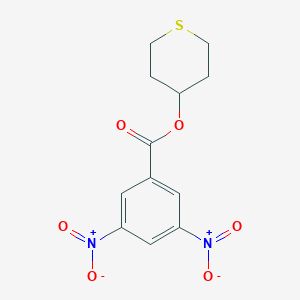
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
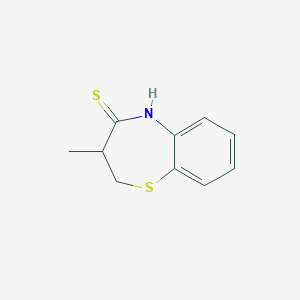
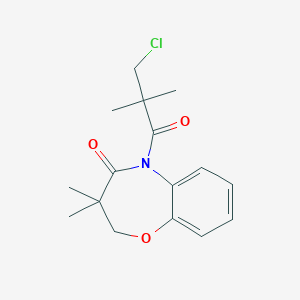
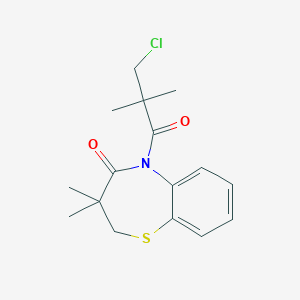
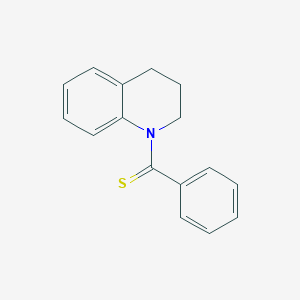
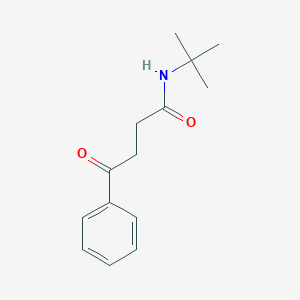
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
